rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[320]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include cyclization reactions, chlorination, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
- rac-tert-butyl (1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
- rac-tert-butyl (1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
Uniqueness
rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific substitution pattern and the presence of a sulfur atom in its bicyclic structure. This distinct structure imparts unique chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C10H16ClNO3S |
---|---|
Molecular Weight |
265.76 g/mol |
IUPAC Name |
tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3λ4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16ClNO3S/c1-10(2,3)15-9(13)12-7-5-4-6(7)8(11)16(12)14/h6-8H,4-5H2,1-3H3/t6-,7+,8+,16?/m0/s1 |
InChI Key |
LBJBYNJFQRNSLV-RVMBBDLZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H]2[C@@H](S1=O)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC2C(S1=O)Cl |
Origin of Product |
United States |
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